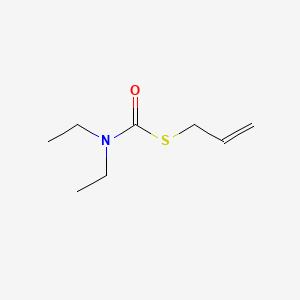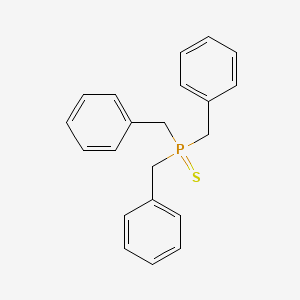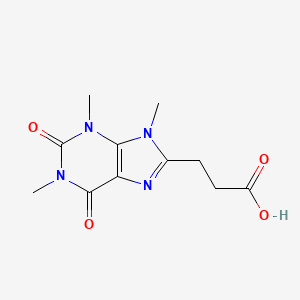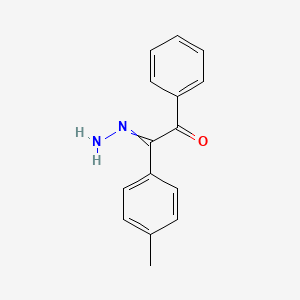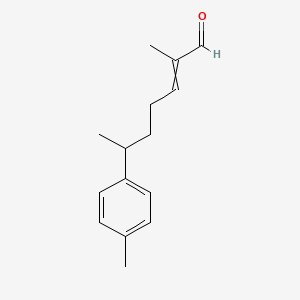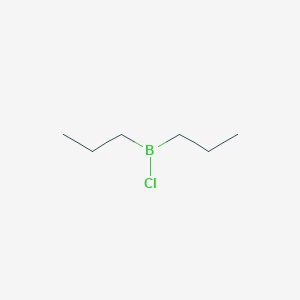
Chloro(dipropyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dipropyl)borane is an organoboron compound characterized by the presence of a boron atom bonded to a chlorine atom and two propyl groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloro(dipropyl)borane can be synthesized through the hydroboration of alkenes using borane reagents. One common method involves the reaction of borane-tetrahydrofuran (BH3·THF) with propene, followed by chlorination using thionyl chloride (SOCl2) to yield this compound. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Chloro(dipropyl)borane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) under basic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alkylboranes.
Substitution: Aminoboranes or alkoxyboranes.
Aplicaciones Científicas De Investigación
Chloro(dipropyl)borane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mecanismo De Acción
The mechanism of action of chloro(dipropyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, such as hydroboration and cross-coupling reactions. The boron atom in this compound can form stable complexes with other molecules, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Chloro(dimethyl)borane: Similar structure but with methyl groups instead of propyl groups.
Chloro(diethyl)borane: Contains ethyl groups instead of propyl groups.
Chloro(diphenyl)borane: Features phenyl groups instead of propyl groups.
Uniqueness: Chloro(dipropyl)borane is unique due to its specific alkyl substituents, which influence its reactivity and applications. The propyl groups provide a balance between steric hindrance and electronic effects, making it suitable for a wide range of chemical reactions.
Propiedades
Número CAS |
22086-53-9 |
|---|---|
Fórmula molecular |
C6H14BCl |
Peso molecular |
132.44 g/mol |
Nombre IUPAC |
chloro(dipropyl)borane |
InChI |
InChI=1S/C6H14BCl/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3 |
Clave InChI |
MWQYQXVOVIJDDH-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(CCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




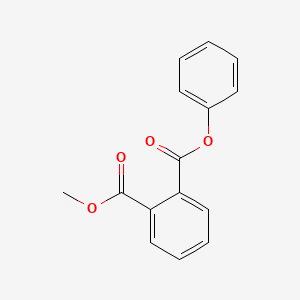
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
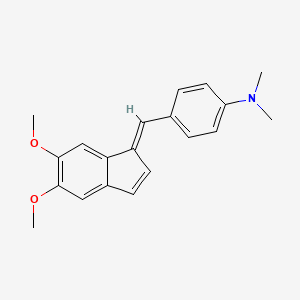
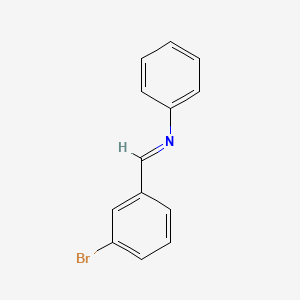

![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
